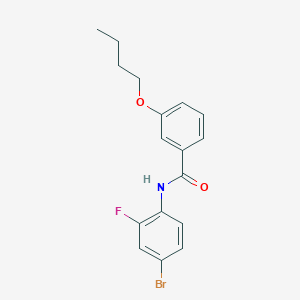

N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide, also known as GSK137647A, is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 3 (S1P3). S1P3 is a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking and vascular permeability. GSK137647A has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases.

Mécanisme D'action

N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide exerts its pharmacological effects by selectively antagonizing the S1P3 receptor. S1P3 is expressed on various immune cells and endothelial cells, and its activation leads to the regulation of immune cell trafficking and vascular permeability. By inhibiting S1P3, N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide reduces the infiltration of immune cells into affected tissues and reduces inflammation and tissue damage.

Biochemical and physiological effects:

N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on immune cell trafficking and inflammation, N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been shown to reduce vascular permeability and improve endothelial function. Additionally, N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been shown to reduce the proliferation and migration of cancer cells and enhance the efficacy of chemotherapy drugs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide for lab experiments is its selectivity for the S1P3 receptor. This allows for the specific targeting of this receptor and the investigation of its role in various disease processes. Additionally, N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been extensively studied in preclinical models, and its pharmacological effects are well characterized.

One of the limitations of N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide is its potential for off-target effects. While it is highly selective for the S1P3 receptor, it may interact with other receptors or proteins at higher concentrations, leading to unintended effects. Additionally, the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide may vary depending on the species and experimental conditions used.

Orientations Futures

There are several potential future directions for the research on N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and inflammatory bowel disease. Further studies are needed to investigate its efficacy and safety in clinical trials.

Another area of interest is its potential use in cancer therapy. N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been shown to inhibit tumor growth and metastasis in preclinical models, and further studies are needed to investigate its potential use in combination with chemotherapy drugs in clinical trials.

Finally, the role of S1P3 in various disease processes is still not fully understood, and further studies are needed to investigate its downstream signaling pathways and potential therapeutic targets.

Méthodes De Synthèse

The synthesis of N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the coupling of 4-bromo-2-fluoroaniline with 3-butoxybenzoic acid using a coupling reagent, such as EDCI or DCC, to form the intermediate amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) and the appropriate amine to form the final product.

Applications De Recherche Scientifique

N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research is its potential use in autoimmune disorders, such as multiple sclerosis and inflammatory bowel disease. S1P3 plays a crucial role in regulating immune cell trafficking, and N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been shown to reduce the infiltration of immune cells into affected tissues, leading to a reduction in inflammation and tissue damage.

Another area of research is its potential use in cancer therapy. S1P3 has been implicated in tumor growth and metastasis, and N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been shown to inhibit tumor growth and metastasis in preclinical models. Additionally, N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide has been shown to enhance the efficacy of chemotherapy drugs in certain types of cancer.

Propriétés

Formule moléculaire |

C17H17BrFNO2 |

|---|---|

Poids moléculaire |

366.2 g/mol |

Nom IUPAC |

N-(4-bromo-2-fluorophenyl)-3-butoxybenzamide |

InChI |

InChI=1S/C17H17BrFNO2/c1-2-3-9-22-14-6-4-5-12(10-14)17(21)20-16-8-7-13(18)11-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H,20,21) |

Clé InChI |

JVSXDQFQXAGBPM-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |

SMILES canonique |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)

![3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244918.png)

![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)

![4-isopropyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244926.png)

![5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B244931.png)

![5-(2,5-dichlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244933.png)

![2-chloro-5-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244934.png)

![3,4-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244935.png)

![4-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244936.png)

![3-fluoro-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244938.png)

![5-bromo-N-[3-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244939.png)

![3-bromo-4-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244940.png)

![2-methyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B244941.png)